molecular formula C15H21ClN2O B6470610 4-{[1-(but-3-en-1-yl)piperidin-4-yl]methoxy}-3-chloropyridine CAS No. 2640881-75-8

4-{[1-(but-3-en-1-yl)piperidin-4-yl]methoxy}-3-chloropyridine

Cat. No.: B6470610
CAS No.: 2640881-75-8
M. Wt: 280.79 g/mol
InChI Key: JCGUNTTUQHDSBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the but-3-en-1-yl group, and the attachment of the methoxy group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, piperidine ring, and but-3-en-1-yl group would contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyridine ring, for example, is aromatic and relatively stable, but can participate in electrophilic substitution reactions. The double bond in the but-3-en-1-yl group could undergo addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar methoxy group could influence its solubility in different solvents .

Safety and Hazards

Without specific data, it’s difficult to provide accurate information about the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. This could include testing its biological activity, investigating its reactivity, and exploring its potential uses in various fields .

Mechanism of Action

Biochemical Pathways

. This suggests that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

. The impact of these properties on the bioavailability of the compound would depend on various factors, including the specific formulation of the compound and the physiological characteristics of the individual.

Result of Action

, suggesting that this compound could potentially have similar effects.

Properties

IUPAC Name

4-[(1-but-3-enylpiperidin-4-yl)methoxy]-3-chloropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O/c1-2-3-8-18-9-5-13(6-10-18)12-19-15-4-7-17-11-14(15)16/h2,4,7,11,13H,1,3,5-6,8-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGUNTTUQHDSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN1CCC(CC1)COC2=C(C=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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